molecular formula C17H15ClF2N4O4 B052733 Glycogen Phosphorylase Inhibitor CAS No. 648926-15-2

Glycogen Phosphorylase Inhibitor

Cat. No. B052733
M. Wt: 412.8 g/mol
InChI Key: ROJNYKZWTOHRNU-UHFFFAOYSA-N
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Patent
US07262220B2

Procedure details

600 mg (1.7 mmol) of 1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea were dissolved in 5 ml of acetonitrile, and 69 mg (1.7 mmol) of methyl isocyanate were added. After stirring at room temperature for one hour, the resulting precipitate was filtered off with suction. 638 mg (91%) of the desired product were obtained.
Name
1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:23][CH3:24])=[C:6]([NH:8][C:9]([NH:11][C:12](=[O:22])[C:13]2[CH:18]=[C:17]([F:19])[C:16]([F:20])=[CH:15][C:14]=2[Cl:21])=[O:10])[CH:7]=1.[CH3:25][N:26]=[C:27]=[O:28]>C(#N)C>[Cl:21][C:14]1[CH:15]=[C:16]([F:20])[C:17]([F:19])=[CH:18][C:13]=1[C:12]([NH:11][C:9](=[O:10])[NH:8][C:6]1[CH:7]=[C:2]([NH:1][C:27]([NH:26][CH3:25])=[O:28])[CH:3]=[CH:4][C:5]=1[O:23][CH3:24])=[O:22]

Inputs

Step One
Name
1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea
Quantity
600 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)NC(=O)NC(C1=C(C=C(C(=C1)F)F)Cl)=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
69 mg
Type
reactant
Smiles
CN=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC(NC=2C=C(C=CC2OC)NC(=O)NC)=O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.